(6-Bromo-3-chloro-2-fluorophenyl)methanol
Overview
Description
“(6-Bromo-3-chloro-2-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1449008-28-9 . It has a molecular weight of 239.47 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI Code for this compound is 1S/C7H5BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 .Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Molecular Structures
- Palladium Catalyzed C-H Halogenation : (6-Amino-2-chloro-3-fluorophenyl)methanol has been synthesized through palladium-catalyzed C-H halogenation. This method offers milder reaction conditions, higher yields, better selectivity, and high chemical diversity compared to traditional approaches (Sun, Sun, & Rao, 2014).
Reactivity and Mechanism Studies
Reactivity in Methanol : Studies on the reactivity of various halogenobenzofurazans in methanol, including fluoro-, chloro-, and bromo-substituted compounds, reveal insights into their substitution mechanisms and rates (Monte et al., 1971).
Mechanism of Halogenoaniline Photolysis in Methanol : The photolysis of halogenoanilines in methanol, including 3-fluoro-, 3-chloro-, and 3-bromoaniline, provides an understanding of their photoreduction and photosubstitution reactions (Othmen, Boule, & Richard, 1999).
Synthesis of Complex Compounds
Halogeno-Pyridin-2-Olate Complexes : Research on the synthesis and structures of halogeno-pyridin-2-olate complexes, including those with bromo and chloro substituents, contributes to the understanding of coordination chemistry (Schäffler, Müller, & Maas, 2006).
Synthesis of Antimicrobial and Antimalarial Agents : The synthesis of novel quinoline-based triazoles with bromo and chloro substituents demonstrates the potential of these compounds as antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).
Bioactivity and Pharmaceutical Applications
Synthesis of Benzooxazaphosphininyl Methanol Derivatives : The synthesis of new benzooxazaphosphininyl methanol derivatives, including those with chloro and fluoro substituents, demonstrates their potential as antipathogens and plant nutrients in agricultural applications (Kiran et al., 2007).
Antisepsis Agent Synthesis : The synthesis of optically active cyclohexene derivatives, including those with chloro and fluoro substituents, highlights their potential as new antisepsis agents (Yamada et al., 2006).
Photophysical Properties
- Study of 2-Pyrazolines : The synthesis and analysis of 2-pyrazoline derivatives, including those with bromo and chloro substituents, provide insights into their photophysical properties (Singh et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (6-Bromo-3-chloro-2-fluorophenyl)methanol are currently unknown .
Mode of Action
It is known that halogenated phenols can interact with various proteins and enzymes, potentially altering their function .
Biochemical Pathways
Halogenated phenols can potentially interfere with various metabolic pathways, including those involved in the metabolism of lipids, carbohydrates, and proteins .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 23947 . These properties may influence its bioavailability and pharmacokinetics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy and action may be influenced by the pH and ionic strength of its environment .
Biochemical Analysis
Biochemical Properties
(6-Bromo-3-chloro-2-fluorophenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, this compound may upregulate or downregulate the expression of genes involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to changes in cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall function within the cell.
Properties
IUPAC Name |
(6-bromo-3-chloro-2-fluorophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWAPEOEFOERPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)CO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274754 | |
Record name | 6-Bromo-3-chloro-2-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-28-9 | |
Record name | 6-Bromo-3-chloro-2-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-chloro-2-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-bromo-3-chloro-2-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.